4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid
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Overview
Description
4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group, a methoxy group, and a benzylic substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoic acid is reacted with 2-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting enzymes or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar structure but lacks the methoxy group.
4-Chloro-2-methoxybenzoic acid: Similar structure but lacks the benzylic substituent.
4-(Chloromethyl)benzoic acid: Similar structure but lacks the methoxy group.
Uniqueness
4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid is unique due to the presence of both a methoxy group and a benzylic substituent on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
183874-22-8 |
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Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
4-chloro-2-[(2-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-5-3-2-4-10(14)8-11-9-12(16)6-7-13(11)15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
InChI Key |
VMXBTMZLQNDVRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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